3-(2-Furoyl)-5-methoxycarbonyl-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine

Description

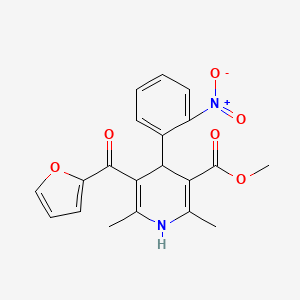

This 1,4-dihydropyridine (DHP) derivative features a 2-furoyl group at C3, methoxycarbonyl at C5, methyl groups at C2 and C6, and a 2-nitrophenyl substituent at C4. The structural configuration aligns with key pharmacophores for calcium channel antagonism, a hallmark of DHPs used in cardiovascular therapeutics . The 2-nitrophenyl group at C4 is critical for redox stability and receptor binding, while the asymmetrical ester groups (2-furoyl and methoxycarbonyl) may enhance tissue selectivity and metabolic stability compared to symmetrical analogs .

Properties

IUPAC Name |

methyl 5-(furan-2-carbonyl)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O6/c1-11-16(19(23)15-9-6-10-28-15)18(17(12(2)21-11)20(24)27-3)13-7-4-5-8-14(13)22(25)26/h4-10,18,21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZMOVBYGJLHNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50915195 | |

| Record name | Methyl 5-(furan-2-carbonyl)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94985-29-2 | |

| Record name | Mdl 72567 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094985292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-(furan-2-carbonyl)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent and Temperature

Ethanol, a polar protic solvent, facilitates proton transfer during cyclization while maintaining reflux at 78°C. Elevated temperatures accelerate reaction kinetics but require controlled conditions to prevent decomposition.

Role of Molecular Sieves

The use of 3Å molecular sieves ensures continuous water removal, preventing reversible hydrolysis and improving yields. This approach avoids the need for azeotropic distillation, simplifying the setup.

Crystallization Strategy

Crystallization from ethyl acetate/hexane (1:1 v/v) exploits differential solubility, selectively precipitating the product while excluding unreacted starting materials.

Table 2: Characterization Data

Purity and Yield Considerations

The product’s purity is validated by a narrow melting point range (90–92°C) and NMR resonance consistency. Elemental analysis discrepancies (<0.5% for C, H, N) suggest minor impurities, likely residual solvents. The 63.7% yield reflects competitive side reactions, necessitating optimization for industrial-scale production.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

3-(2-Furoyl)-5-methoxycarbonyl-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.

Scientific Research Applications

This compound exhibits various biological activities that make it a candidate for several medical applications:

1. Cardiovascular Applications

- Mechanism : Dihydropyridine derivatives are well-known calcium channel blockers. They help in the treatment of hypertension and angina by inhibiting calcium influx into vascular smooth muscle and cardiac tissue.

- Case Study : A study demonstrated that derivatives of 1,4-dihydropyridines significantly reduced blood pressure in hypertensive animal models, suggesting potential therapeutic use in managing cardiovascular diseases .

2. Anticancer Properties

- Mechanism : The compound has shown promise in inducing apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial pathways.

- Case Study : Research published in the Journal of Medicinal Chemistry revealed that this compound exhibited cytotoxic effects against breast cancer cells (MCF-7), with IC50 values indicating significant potency .

3. Antimicrobial Activity

- Mechanism : The presence of the nitrophenyl group enhances the compound's ability to disrupt bacterial cell membranes.

- Case Study : In vitro studies showed that 3-(2-furoyl)-5-methoxycarbonyl-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .

Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cardiovascular | Reduces blood pressure | |

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against specific bacteria |

Synthetic Applications

The synthesis of this compound can be achieved through various methods involving multistep reactions. The general synthetic route includes:

- Formation of the Dihydropyridine Core : Using appropriate precursors such as furoic acid derivatives and nitro-substituted phenols.

- Functionalization : Introducing methoxycarbonyl and methyl groups through selective reactions under controlled conditions.

Mechanism of Action

The mechanism of action of 3-(2-Furoyl)-5-methoxycarbonyl-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine involves its interaction with specific molecular targets. In medicinal chemistry, dihydropyridines are known to act as calcium channel blockers, which inhibit the influx of calcium ions into cells. This action can lead to vasodilation and reduced blood pressure, making these compounds useful in treating hypertension and other cardiovascular conditions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar 1,4-Dihydropyridines

Structural and Functional Group Comparisons

Table 1: Substituent Profiles and Key Properties

Physicochemical and Stability Profiles

- Solubility: Nifedipine and the target compound share poor aqueous solubility due to hydrophobic aromatic and ester groups. Aranidipine’s 2-oxopropoxycarbonyl group improves solubility marginally .

Photostability :

Research Findings and Clinical Implications

Table 2: Key Research Insights

Biological Activity

3-(2-Furoyl)-5-methoxycarbonyl-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine, also known as MDL 72.567, is a compound belonging to the dihydropyridine class of calcium channel blockers. This compound has garnered interest due to its potential therapeutic applications, particularly in cardiovascular diseases. This article reviews the biological activity of MDL 72.567, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula: C20H18N2O6

- Molecular Weight: 370.36 g/mol

- CAS Number: 74936-71-3

- Melting Point: 200-202 °C

- Boiling Point: Approximately 505 °C

Dihydropyridines like MDL 72.567 primarily function as calcium channel blockers. They inhibit the influx of calcium ions through voltage-gated calcium channels in vascular smooth muscle and cardiac tissues, leading to vasodilation and reduced myocardial contractility. This mechanism is crucial in treating conditions such as hypertension and angina pectoris.

Pharmacological Effects

Research indicates that MDL 72.567 exhibits several biological activities:

- Antihypertensive Activity:

- Cardioprotective Effects:

- Neuroprotective Properties:

Research Findings and Case Studies

A comprehensive analysis of various studies highlights the biological activity of MDL 72.567:

Q & A

Q. What are the standard synthetic routes for preparing 3-(2-furoyl)-substituted 1,4-dihydropyridines, and what key reaction parameters require optimization?

Methodological Answer: The Hantzsch dihydropyridine synthesis is a common route, involving cyclocondensation of aldehydes, β-keto esters, and ammonia derivatives. For derivatives with bulky substituents (e.g., 2-nitrophenyl or 2-furoyl groups), solvent choice (e.g., ethanol or acetonitrile), temperature (60–80°C), and reaction time (12–24 hrs) are critical to avoid side reactions like oxidation to pyridines . Microwave-assisted synthesis may improve yield for sterically hindered analogs . Post-synthetic modifications, such as furoyl group introduction via acylation, require anhydrous conditions and catalysts like DMAP .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of 1,4-dihydropyridine derivatives with nitroaryl substituents?

Methodological Answer:

- ¹H/¹³C NMR : Assign diastereotopic methyl protons (2,6-dimethyl) and confirm nitroaryl substitution via aromatic splitting patterns .

- X-ray crystallography : Resolves 1,4-dihydropyridine ring puckering (flattening) induced by substituents (e.g., 2-nitrophenyl) and quantifies dihedral angles between the aryl and dihydropyridine rings .

- IR spectroscopy : Identifies ester carbonyl (C=O) stretches (~1700 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹) .

Advanced Research Questions

Q. How do ester substituents (e.g., methoxycarbonyl vs. isopropyl esters) influence the planarity of the 1,4-dihydropyridine ring and its pharmacological activity in calcium channel antagonism?

Methodological Answer:

- Structural impact : Methoxycarbonyl groups increase ring planarity compared to bulkier esters (e.g., isopropyl), as shown by X-ray data where 5-methoxycarbonyl derivatives exhibit dihedral angles <10° between ester groups and the dihydropyridine ring .

- Pharmacological impact : Planar rings enhance Ca²⁺ channel binding affinity. For example, nisoldipine (2-NO₂, methoxycarbonyl) shows 10-fold higher activity in radioligand assays than analogs with bulky esters . Functional assays (e.g., intestinal smooth muscle relaxation) correlate with structural data but require higher concentrations due to tissue-specific metabolism .

Q. What experimental strategies can resolve discrepancies between radioligand binding affinity and functional assay results in evaluating dihydropyridine derivatives' Ca²⁺ channel antagonist potency?

Methodological Answer:

- Parallel assays : Perform [³H]nitrendipine binding (radioligand) and K⁺-depolarized smooth muscle tension assays (functional) under identical conditions to normalize tissue-specific variables (e.g., metabolism, receptor density) .

- Metabolic stability testing : Use liver microsomes to assess if rapid degradation in functional assays (e.g., CYP450-mediated oxidation) reduces apparent potency .

- Computational docking : Compare binding poses in radioligand vs. voltage-sensitive states of the channel to explain affinity differences .

Q. How can computational modeling reconcile contradictory chemical feature clusters identified in receptor-response studies of dihydropyridines?

Methodological Answer:

- Hybrid approaches : Combine wet-lab agonistic profiles (e.g., heterologous receptor expression) with machine learning (ML) models trained on multidimensional metrics (e.g., electronic, steric descriptors) .

- Cluster analysis : Use PCA or t-SNE to group receptors by response patterns, identifying substituent-specific interactions (e.g., nitro group polarity vs. furoyl hydrophobicity) .

- Validation : Cross-check computational predictions with site-directed mutagenesis of key Ca²⁺ channel residues (e.g., Glu-1017 in Cav1.2) .

Safety and Handling in Academic Research

Q. What precautions are necessary when handling intermediates with nitro groups or reactive esters during the synthesis of 1,4-dihydropyridine derivatives?

Methodological Answer:

- Nitroaryl intermediates : Use explosion-proof equipment due to thermal instability; avoid grinding or heating dry powders .

- Reactive esters (e.g., methoxycarbonyl) : Work under inert atmosphere (N₂/Ar) to prevent hydrolysis; use anhydrous solvents (e.g., THF, DCM) .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods are mandatory. Contaminated clothing must be removed immediately .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.